3-chloro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)benzamide
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Overview
Description
3-chloro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a hexafluoroisopropyl group linked to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The indole moiety can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can be further functionalized through coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound can be used to study the interactions of indole-containing molecules with biological targets. This can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The hexafluoroisopropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, share some structural similarities and biological activities.
Benzamide Derivatives: Compounds like metoclopramide and sulpiride, which contain the benzamide core, are used in various therapeutic applications.
Uniqueness
What sets 3-chloro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)benzamide apart is the combination of the indole and hexafluoroisopropyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-chloro-N-[1,1,1,3,3,3-hexafluoro-2-[2-(1H-indol-3-yl)ethylamino]propan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF6N3O/c21-14-5-3-4-12(10-14)17(31)30-18(19(22,23)24,20(25,26)27)29-9-8-13-11-28-16-7-2-1-6-15(13)16/h1-7,10-11,28-29H,8-9H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQIMTXSNVRASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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